molecular formula C10H14Cl2N2 B085023 1-(4-Chlorophenyl)piperazine Hydrochloride CAS No. 13078-12-1

1-(4-Chlorophenyl)piperazine Hydrochloride

Cat. No. B085023
CAS RN: 13078-12-1
M. Wt: 233.13 g/mol
InChI Key: ZHGRQBSZTVJDHU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)piperazine hydrochloride is a chemical compound with the CAS Number: 13078-12-1 . It has a molecular weight of 233.14 .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Molecular Structure Analysis

The molecular formula of 1-(4-Chlorophenyl)piperazine hydrochloride is C10H13ClN2.ClH . The InChI code is 1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H .


Chemical Reactions Analysis

1-(p-Chlorophenyl)piperazine (PCPP), a structural analog of p-chloroamphetamine (PCA), increased serotonin and decreased 5-hydroxyindoleacetic acid (5-HIAA) concentration in rat brain at 6 hours .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)piperazine hydrochloride is a solid at 20 degrees Celsius .

Scientific Research Applications

Serotonin Receptor Agonist

“1-(4-Chlorophenyl)piperazine Hydrochloride” is used as a 5-HT-1 serotonin receptor agonist . Serotonin receptors are the primary targets of many pharmaceutical drugs used in therapeutic applications, including the treatment of depression, anxiety, and migraine disorders.

Pharmaceutical Intermediate

This compound is also used as a pharmaceutical intermediate . An intermediate is a substance produced during the middle steps of the synthesis of an end product and is likely to become a part of the final product. It’s used in the production of a wide range of pharmaceuticals.

Central Serotonin System Stimulant

Studies have shown that “1-(4-Chlorophenyl)piperazine Hydrochloride” can stimulate the central serotonin system . This makes it potentially useful in research related to neurological and psychological disorders.

Stress-Related Biological Substance Production

There is evidence that this compound is involved in the biosynthetic pathway of isatin , a stress-related biological substance . This could make it a valuable tool in researching the body’s response to stress.

Behavioral Studies

Given its impact on the central serotonin system, this compound can be used in behavioral studies . It can help researchers understand how changes in serotonin levels affect behavior.

Safety And Hazards

The compound is harmful if swallowed and causes skin and eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-(4-chlorophenyl)piperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2.ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGRQBSZTVJDHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959646
Record name 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)piperazine Hydrochloride

CAS RN

38869-46-4, 13078-12-1
Record name Piperazine, 1-(4-chlorophenyl)-, hydrochloride (1:2)
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Record name 1-(4-Chlorophenyl)piperazine dihydrochloride
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Record name NSC71659
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Record name 1-(4-Chlorophenyl)piperazine--hydrogen chloride (1/1)
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Record name 1-(4-Chlorophenyl)piperazine Hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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